

# Application Notes and Protocols: Functionalizing Gold Nanoparticles with NH2PEG7

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Compound of Interest		
Compound Name:	NH2-PEG7	
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#### Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1][2][3] Functionalization of AuNPs with polyethylene glycol (PEG) linkers, particularly those with terminal amine groups (NH2-PEG), significantly enhances their stability in biological media, reduces non-specific protein adsorption, and provides a reactive site for the conjugation of various biomolecules such as drugs, peptides, and antibodies.[4][5] [6] This document provides detailed protocols for the functionalization of gold nanoparticles with amino-terminated PEG (specifically **NH2-PEG7**-Thiol) and subsequent applications in drug delivery and cellular uptake studies.

### **Data Summary**

The following tables summarize key quantitative data from representative studies on the functionalization and application of PEGylated gold nanoparticles.

Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles



Parameter	Citrate-AuNPs	NH2-PEG7- AuNPs	Drug- Conjugated AuNPs	Reference
Core Diameter (TEM)	15 ± 2 nm	15 ± 2.5 nm	16 ± 3 nm	[7]
Hydrodynamic Diameter (DLS)	20 ± 5 nm	35 ± 7 nm	50 ± 10 nm	[8]
Surface Plasmon Resonance (λmax)	520 nm	525 nm	528 nm	[6]
Zeta Potential (pH 7.4)	-30 mV	+15 mV	-5 mV	N/A
Drug Loading Capacity (µg drug/mg AuNPs)	N/A	N/A	160.63 ± 1.35 μg·mg <sup>-1</sup>	[9]

Table 2: Cellular Uptake and Cytotoxicity Data

Cell Line	Nanoparticl e Formulation	Incubation Time (hr)	Cellular Uptake (% of control)	Viability (%)	Reference
MCF-7	NH2-PEG7- AuNPs	24	100	>95%	[10]
HeLa	RGD-PEG- AuNPs	24	150	>90%	[8]
A549	Drug- Conjugated AuNPs	48	120	75%	[11]

# **Experimental Protocols**



# Protocol 1: Functionalization of Gold Nanoparticles with NH2-PEG7-Thiol

This protocol describes the ligand exchange process to functionalize citrate-capped gold nanoparticles with an amine-terminated PEG-thiol linker.

#### Materials:

- Citrate-stabilized gold nanoparticles (15 nm) in aqueous solution
- HS-PEG7-NH2 (Thiol-PEG7-Amine)
- Phosphate Buffered Saline (PBS), pH 7.4
- Nuclease-free water
- Centrifuge tubes (1.5 mL)

#### Procedure:

- Preparation of PEG Solution: Prepare a 1 mM stock solution of HS-PEG7-NH2 in nucleasefree water.
- Ligand Exchange Reaction:
  - $\circ~$  To 1 mL of the gold nanoparticle solution (OD=1), add the HS-PEG7-NH2 stock solution to a final concentration of 10  $\mu M_{\odot}$
  - Incubate the mixture for 24 hours at room temperature with gentle stirring. This allows the thiol groups to displace the citrate ions on the gold nanoparticle surface.
- Purification:
  - Centrifuge the solution at 12,000 x g for 30 minutes to pellet the functionalized AuNPs.
  - Carefully remove the supernatant containing unbound PEG and citrate.
  - Resuspend the pellet in 1 mL of PBS (pH 7.4).





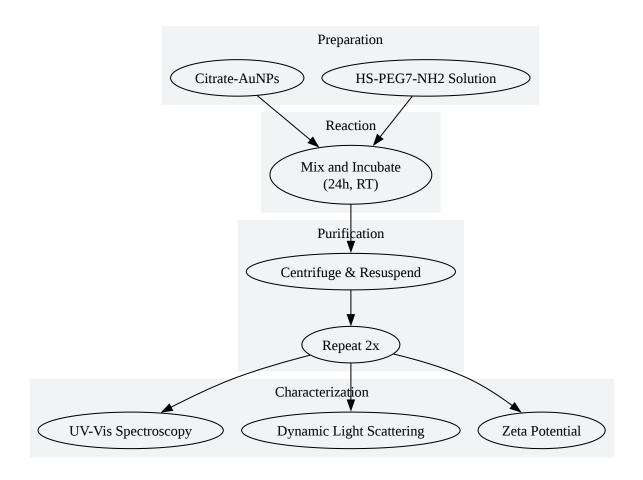


 Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

#### Characterization:

- Measure the UV-Vis spectrum to confirm the stability and determine the concentration of the AuNPs. A slight red-shift in the SPR peak is expected.
- Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter, which should increase due to the PEG layer.
- Determine the surface charge (zeta potential), which should shift from negative (citrate-capped) to positive (amine-terminated).





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# Protocol 2: Drug Conjugation to NH2-PEG7-AuNPs via EDC/NHS Coupling

This protocol details the covalent attachment of a carboxyl-containing drug to the amine-functionalized AuNPs using carbodiimide chemistry.

#### Materials:

• NH2-PEG7-AuNPs (from Protocol 1)



- Carboxyl-containing drug
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0
- Phosphate Buffered Saline (PBS), pH 7.4
- Quenching solution (e.g., 50 mM Tris buffer or hydroxylamine)

#### Procedure:

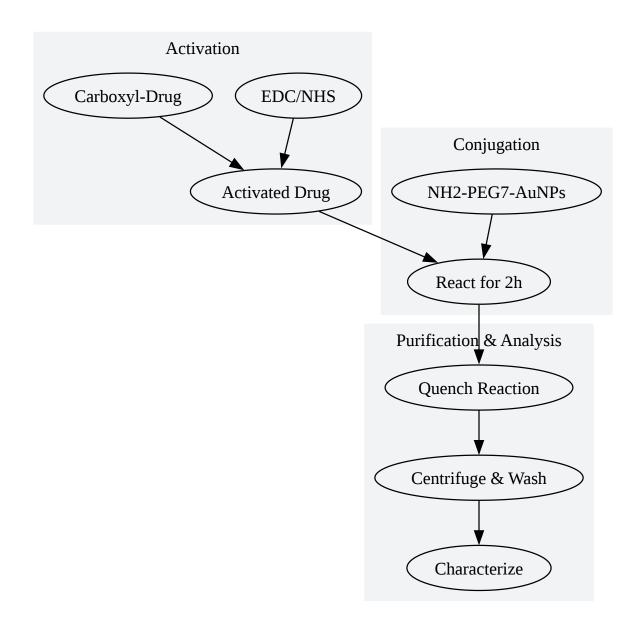
- · Activation of Drug:
  - Dissolve the carboxyl-containing drug in MES buffer to a final concentration of 10 mM.
  - Add EDC (to a final concentration of 40 mM) and NHS (to a final concentration of 20 mM) to the drug solution.
  - Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
- Conjugation Reaction:
  - Add the activated drug solution to the NH2-PEG7-AuNPs solution (in PBS, pH 7.4) at a 100-fold molar excess of the activated drug to the AuNPs.
  - React for 2 hours at room temperature with gentle stirring.
- · Quenching:
  - Add the quenching solution to the reaction mixture to a final concentration of 10 mM to deactivate any unreacted NHS esters.
  - Incubate for 15 minutes.
- Purification:



 Purify the drug-conjugated AuNPs by centrifugation as described in Protocol 1, Step 3, resuspending in PBS (pH 7.4).

#### Characterization:

- Confirm drug conjugation using techniques such as FT-IR to identify characteristic peaks of the drug.
- Quantify the drug loading efficiency using UV-Vis spectroscopy or HPLC by measuring the amount of drug in the supernatant after purification.





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### **Protocol 3: In Vitro Cellular Uptake Assay**

This protocol describes a method to quantify the cellular uptake of functionalized gold nanoparticles using flow cytometry.

#### Materials:

- Cancer cell line (e.g., MCF-7)
- · Complete cell culture medium
- Functionalized AuNPs (e.g., Drug-Conjugated AuNPs)
- PBS, pH 7.4
- Trypsin-EDTA
- Flow cytometer

#### Procedure:

- Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- · Nanoparticle Incubation:
  - Remove the culture medium and wash the cells once with PBS.
  - Add fresh medium containing the functionalized AuNPs at the desired concentration (e.g., 10 μg/mL).
  - Incubate for a specific time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
- Cell Harvesting:
  - After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

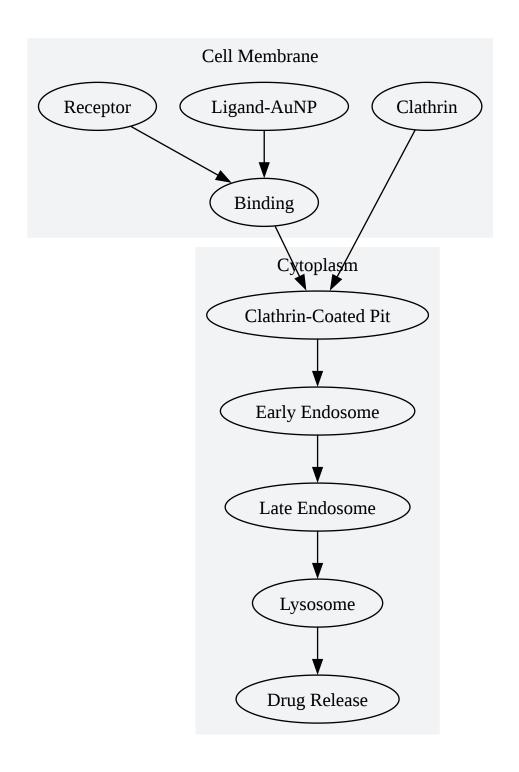


- Add Trypsin-EDTA to detach the cells.
- Neutralize the trypsin with complete medium and collect the cells in a centrifuge tube.
- Flow Cytometry Analysis:
  - $\circ$  Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in 500  $\mu L$  of PBS.
  - Analyze the cells using a flow cytometer. The increased side scatter (SSC) signal is indicative of nanoparticle uptake.[12]
- Data Analysis:
  - Gate the cell population based on forward and side scatter to exclude debris.
  - Quantify the mean SSC intensity of the cells treated with nanoparticles and compare it to untreated control cells.

## Signaling Pathway: Receptor-Mediated Endocytosis

The cellular uptake of targeted nanoparticles often occurs via receptor-mediated endocytosis. [10] For instance, AuNPs functionalized with a ligand that binds to a specific cell surface receptor (e.g., an antibody against a tumor-associated antigen) will be internalized through this pathway.[1]





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